molecular formula C21H34Cl2N2O3 B12759313 1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride CAS No. 102207-52-3

1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride

Cat. No.: B12759313
CAS No.: 102207-52-3
M. Wt: 433.4 g/mol
InChI Key: VFJFJOSAKXTELV-UHFFFAOYSA-N
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Description

1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridineacetic acid core, followed by the introduction of the phenyl group and the esterification with 2-(2-diethylaminoethoxy)ethanol. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions under controlled conditions. This includes precise temperature control, the use of catalysts to increase reaction efficiency, and purification steps such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: May serve as a ligand in biochemical studies or as a probe in molecular biology experiments.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The ester group may undergo hydrolysis to release active metabolites, while the pyridine and phenyl groups can interact with biological receptors or enzymes. The diethylaminoethoxy moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyridineacetic acid derivatives: These compounds share the pyridineacetic acid core but differ in their substituents.

    Phenyl esters: Compounds with a phenyl group attached to an ester functional group.

    Diethylaminoethoxy derivatives: Molecules containing the diethylaminoethoxy moiety.

Uniqueness

1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.

Properties

CAS No.

102207-52-3

Molecular Formula

C21H34Cl2N2O3

Molecular Weight

433.4 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-(3,6-dihydro-2H-pyridin-1-yl)-2-phenylacetate;dihydrochloride

InChI

InChI=1S/C21H32N2O3.2ClH/c1-3-22(4-2)15-16-25-17-18-26-21(24)20(19-11-7-5-8-12-19)23-13-9-6-10-14-23;;/h5-9,11-12,20H,3-4,10,13-18H2,1-2H3;2*1H

InChI Key

VFJFJOSAKXTELV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCOC(=O)C(C1=CC=CC=C1)N2CCC=CC2.Cl.Cl

Origin of Product

United States

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